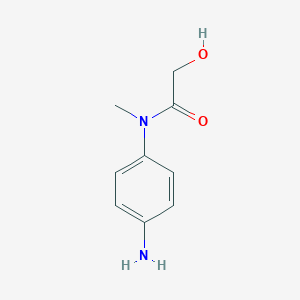![molecular formula C23H24N2O B12534113 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- CAS No. 688062-81-9](/img/structure/B12534113.png)
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- typically involves the reaction of quinoline-3-carboxylic acid with N-[1-(phenylmethyl)cyclohexyl]amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of continuous flow chemistry and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain protein kinases, which are key regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in autoimmune disorders. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- can be compared with other similar compounds, such as:
Paquinimod: Another quinoline-3-carboxamide derivative with anti-inflammatory properties.
Laquinimod: A quinoline-3-carboxamide derivative known for its immunomodulatory effects.
Quinoline-3-carboxylic acid: A simpler quinoline derivative used as a precursor in the synthesis of more complex compounds.
The uniqueness of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
688062-81-9 |
|---|---|
分子式 |
C23H24N2O |
分子量 |
344.4 g/mol |
IUPAC名 |
N-(1-benzylcyclohexyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H24N2O/c26-22(20-15-19-11-5-6-12-21(19)24-17-20)25-23(13-7-2-8-14-23)16-18-9-3-1-4-10-18/h1,3-6,9-12,15,17H,2,7-8,13-14,16H2,(H,25,26) |
InChIキー |
XZAWGXJIXKEQBI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


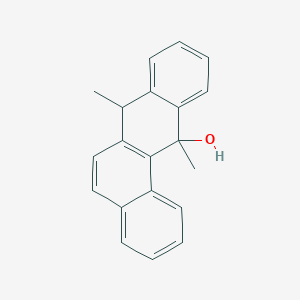
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)

![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
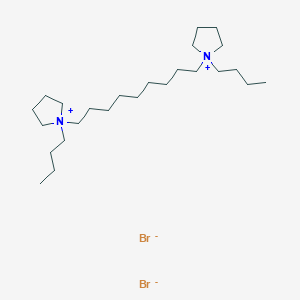
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)
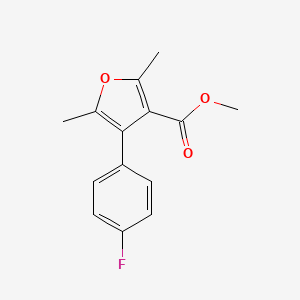
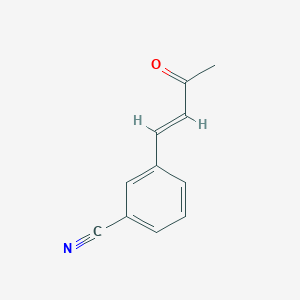

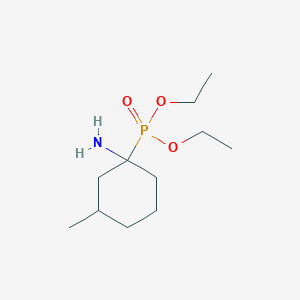
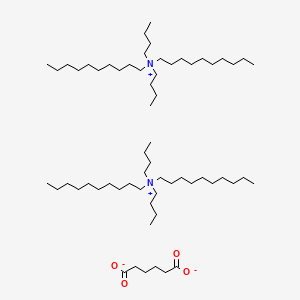

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
